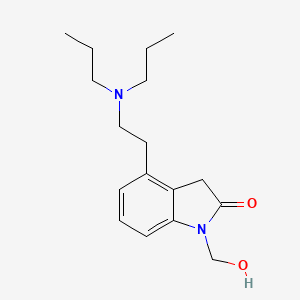

N-Hydroxymethyl Ropinirole

Description

Contextualization as a Key Metabolite of Ropinirole (B1195838)

N-Hydroxymethyl Ropinirole is chemically identified as 4-(2-(dipropylamino)ethyl)-1-(hydroxymethyl)indolin-2-one. kmpharma.in It is a primary product of the metabolic processes that the drug Ropinirole undergoes within the body. fda.govnih.gov The metabolism of Ropinirole is extensive and occurs mainly in the liver. ebmconsult.compharmacompass.comdrugbank.com The principal metabolic pathways are N-despropylation and hydroxylation, leading to the formation of the N-despropyl metabolite and various hydroxy metabolites, including this compound. fda.govebmconsult.compharmacompass.comdrugbank.com

In vitro studies have identified that the primary enzyme responsible for the metabolism of Ropinirole, including the hydroxylation that forms this compound, is the cytochrome P450 enzyme CYP1A2. fda.govebmconsult.comdrugbank.com Following its formation, the hydroxy metabolite of Ropinirole undergoes rapid glucuronidation, a process where a glucuronic acid molecule is attached, to facilitate its excretion from the body. fda.govebmconsult.comdrugbank.com While the metabolites of Ropinirole, including this compound, are generally considered inactive, their formation is a critical aspect of the parent drug's pharmacokinetics. fda.govnih.govpharmacompass.comdrugbank.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | 4-(2-(dipropylamino)ethyl)-1-(hydroxymethyl)indolin-2-one | kmpharma.in |

| CAS Number | 1027600-42-5 | kmpharma.inallmpus.comsimsonpharma.com |

| Molecular Formula | C17H26N2O2 | kmpharma.inallmpus.comsimsonpharma.com |

| Molecular Weight | 290.4 g/mol | kmpharma.inallmpus.comsimsonpharma.com |

Significance in Drug Metabolism and Disposition Studies

The study of this compound is crucial for comprehending the complete metabolic fate and disposition of Ropinirole. Drug metabolism studies are essential to understand how a drug is processed and eliminated by the body, which influences its efficacy and duration of action. Although less than 10% of an administered dose of Ropinirole is excreted as the unchanged drug in urine, its metabolites account for a significant portion of the excreted products. fda.govebmconsult.comdrugbank.com

The major metabolites found in urine are N-despropyl ropinirole (approximately 40%), the carboxylic acid metabolite (around 10%), and the glucuronide of the hydroxy metabolite (about 10%). fda.govebmconsult.comdrugbank.com This indicates that the hydroxylation pathway, leading to the formation of this compound and its subsequent glucuronidation, is a significant route for the clearance of Ropinirole. fda.govebmconsult.comdrugbank.com

Furthermore, this compound, also identified by the code SB-270341, is recognized as a potential impurity and degradation product in Ropinirole drug formulations. geneesmiddeleninformatiebank.nl Regulatory bodies require the control of such impurities to ensure the quality and consistency of the final medicinal product. geneesmiddeleninformatiebank.nl Therefore, understanding the formation and characteristics of this compound is vital for both metabolic research and pharmaceutical quality control.

Table 2: Major Metabolites of Ropinirole Excreted in Urine

| Metabolite | Percentage of Excreted Dose | Source |

| N-despropyl ropinirole | ~40% | fda.govebmconsult.comdrugbank.com |

| Carboxylic acid metabolite | ~10% | fda.govebmconsult.comdrugbank.com |

| Glucuronide of the hydroxy metabolite | ~10% | fda.govebmconsult.comdrugbank.com |

| Unchanged Ropinirole | <10% | fda.govebmconsult.comdrugbank.com |

Overview of Research Paradigms and Methodological Focus

The investigation of this compound relies on specific research paradigms and analytical methodologies. In vitro metabolism studies using human liver microsomes are fundamental in identifying the enzymes, such as CYP1A2, that are responsible for the formation of this metabolite. fda.gov These studies are critical for predicting potential drug-drug interactions, as substances that inhibit or induce CYP1A2 can alter the clearance of Ropinirole. fda.govfda.gov

For the purpose of quality control in pharmaceutical manufacturing, highly sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a key technique used to resolve and quantify this compound as an impurity in the active pharmaceutical ingredient and the finished drug product. geneesmiddeleninformatiebank.nlresearchgate.net The development and validation of these analytical methods necessitate the use of well-characterized reference standards of this compound. synzeal.comclearsynth.com The availability of these standards is essential for the accurate quantification required for regulatory compliance and to ensure the purity of Ropinirole formulations. geneesmiddeleninformatiebank.nlsynzeal.comclearsynth.com

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1-(hydroxymethyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-9-18(10-4-2)11-8-14-6-5-7-16-15(14)12-17(21)19(16)13-20/h5-7,20H,3-4,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDKKVKHLHETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472440 | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027600-42-5 | |

| Record name | N-Hydroxymethyl ropinirole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027600425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYMETHYL ROPINIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V6SU8HKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation Pathways of N Hydroxymethyl Ropinirole

Enzymatic Hydroxylation of the Ropinirole (B1195838) Parent Compound

The initial and rate-limiting step in the formation of hydroxylated metabolites of ropinirole, such as N-Hydroxymethyl Ropinirole, is enzymatic hydroxylation. This phase I metabolic reaction introduces a hydroxyl group onto the ropinirole molecule, increasing its polarity and preparing it for further metabolic processes.

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) isozymes responsible for the metabolism of ropinirole. nih.govresearchgate.netfda.gov Research has conclusively identified CYP1A2 as the principal enzyme mediating the N-despropylation and hydroxylation of ropinirole at clinically relevant concentrations. nih.govnih.govnih.govresearchgate.netfda.gov

Further investigations have indicated a secondary, minor contribution from CYP3A in the metabolism of ropinirole, particularly at higher, supra-therapeutic concentrations. nih.govresearchgate.net The involvement of CYP3A was suggested by inhibition of ropinirole metabolism in the presence of ketoconazole, a known CYP3A inhibitor. nih.govresearchgate.net

Table 1: Cytochrome P450 Isozymes in Ropinirole Metabolism

| Isozyme | Role in Ropinirole Metabolism | Evidence |

|---|---|---|

| CYP1A2 | Primary enzyme responsible for hydroxylation and N-despropylation. nih.govnih.govfda.gov | - High-affinity component of metabolism abolished by the CYP1A2 inhibitor furafylline. nih.govresearchgate.net- Ready production of hydroxy metabolites in microsomes from CYP1A2 transfected cells. nih.govresearchgate.net |

| CYP3A | Minor contribution, particularly at higher concentrations. nih.govresearchgate.net | - Partial inhibition of ropinirole metabolism observed with the CYP3A inhibitor ketoconazole. nih.govresearchgate.net |

Studies conducted with human liver microsomes have elucidated the primary metabolic pathways of ropinirole as N-despropylation and hydroxylation. nih.govresearchgate.net Enzyme kinetics from these in vitro systems demonstrated the involvement of at least two distinct enzymes for each pathway, characterized by different affinities for the substrate. nih.govresearchgate.net

A high-affinity component, which is dominant at lower, clinically relevant concentrations, was identified and linked to CYP1A2 activity. nih.govresearchgate.net This was confirmed in experiments where pre-incubation of the microsomes with furafylline, a selective CYP1A2 inhibitor, effectively eliminated this high-affinity metabolic activity. nih.govresearchgate.net Conversely, a low-affinity component becomes more evident at higher ropinirole concentrations, consistent with the minor role attributed to CYP3A. nih.govresearchgate.net The incubation of ropinirole directly with microsomes derived from cells specifically engineered to express CYP1A2 resulted in the efficient production of both N-despropyl and hydroxy metabolites, further solidifying the central role of this isozyme. nih.govresearchgate.net

Subsequent Biotransformation Reactions of Hydroxy Metabolites

Following the initial phase I hydroxylation, the resulting hydroxy metabolites of ropinirole, including this compound, undergo phase II biotransformation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body.

The primary phase II conjugation pathway for the hydroxy metabolites of ropinirole is glucuronidation. nih.govresearchgate.net This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. wikipedia.org The hydroxy metabolite of ropinirole is reported to be rapidly glucuronidated. fda.govfda.gov This conjugation step is a common mechanism for the detoxification and excretion of various drugs and their metabolites. wikipedia.orgresearchgate.net In studies across different species, metabolites formed from ropinirole were generally found to be further metabolized through glucuronidation. nih.govresearchgate.net

Quantitative Analysis of this compound within Metabolite Profiles

Quantitative analysis of urine samples has provided insight into the relative abundance of the different metabolic products of ropinirole. While specific quantification of this compound is not detailed, the data provides a profile of the major classes of metabolites. After administration, less than 10% of the ropinirole dose is excreted as the unchanged drug. fda.gov The predominant metabolites found in urine are N-despropyl ropinirole and the glucuronide conjugate of the hydroxy metabolite. fda.gov

Table 2: Major Ropinirole Metabolites in Human Urine

| Metabolite | Percentage of Administered Dose in Urine | Metabolic Pathway |

|---|---|---|

| N-despropyl ropinirole | ~40% fda.gov | N-despropylation (Phase I) |

| Carboxylic acid metabolite | ~10% fda.gov | Further oxidation of N-despropyl metabolite |

| Glucuronide of hydroxy metabolite | ~10% fda.gov | Hydroxylation (Phase I) followed by Glucuronidation (Phase II) |

Preclinical Pharmacological and Toxicological Assessment of N Hydroxymethyl Ropinirole

In Vitro Cytotoxicity and Genotoxicity Screening of the Metabolite

The assessment of cytotoxicity and genotoxicity is a critical component of the toxicological evaluation of any new chemical entity, including drug impurities and metabolites. A Material Safety Data Sheet (MSDS) for N-Hydroxymethyl Ropinirole (B1195838) indicates that its toxicological properties have not been thoroughly investigated. kmpharma.in

In a public assessment report for a prolonged-release formulation of Ropinirole, N-Hydroxymethyl Ropinirole (identified as impurity SB-270341) had a specified end-of-shelf-life limit that was considered acceptable, suggesting that some form of toxicological assessment was likely conducted to qualify this limit. geneesmiddeleninformatiebank.nl However, the detailed results of these studies are not publicly available.

Standard in vitro screening for a compound like this compound would typically involve a battery of tests to assess its potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity).

Table 2: Illustrative In Vitro Toxicology Screening Profile

| Assay | Test System | Endpoint | Result for this compound |

| Cytotoxicity | e.g., HepG2 cells | IC50 | Data not available |

| Genotoxicity | |||

| Ames Test | S. typhimurium strains | Mutagenicity | Data not available |

| Mouse Lymphoma Assay | L5178Y cells | Gene mutation | Data not available |

| In vitro Micronucleus Test | Human lymphocytes | Chromosomal damage | Data not available |

This table is illustrative. Specific data for this compound is not available in the public domain.

Contribution to Overall Ropinirole Biotransformation Profile in Animal Models

Studies on the biotransformation of Ropinirole in various animal models, including rats, mice, and monkeys, have primarily identified N-despropylation and aromatic hydroxylation as the major metabolic pathways. nih.gov In rats, aromatic hydroxylation is the main route, while in mice, monkeys, and humans, N-despropylation is predominant. nih.gov

Theoretical Considerations Regarding Metabolite Accumulation and Disposition Kinetics

The potential for a metabolite to accumulate in the body depends on its rate of formation, its rate of elimination (metabolism and excretion), and its distribution characteristics. While specific pharmacokinetic data for this compound are unavailable, some theoretical considerations can be made.

The introduction of a hydroxymethyl group generally increases the polarity of a molecule compared to the parent compound. This increased polarity would likely lead to more rapid renal excretion. Furthermore, the hydroxyl group provides a site for phase II conjugation reactions (e.g., glucuronidation), which would further facilitate its elimination. drugbank.com

Given that this compound is considered an impurity with an acceptable limit in the final drug product, it is unlikely to be formed in significant amounts in vivo or to accumulate to a degree that would pose a significant safety concern under normal therapeutic use of Ropinirole. geneesmiddeleninformatiebank.nl However, without direct experimental data on its absorption, distribution, metabolism, and excretion (ADME), these remain theoretical considerations.

Analytical Methodologies and Reference Standards for N Hydroxymethyl Ropinirole

Development and Validation of Chromatographic Techniques for Metabolite Detection

Chromatography is the cornerstone for separating N-Hydroxymethyl Ropinirole (B1195838) from its parent drug, Ropinirole, and other related substances. The development of robust and validated chromatographic methods is essential for reliable analysis.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely employed technique for the analysis of Ropinirole and its metabolites. nih.gov These methods are favored for their ability to separate polar, non-volatile compounds like N-Hydroxymethyl Ropinirole at ambient temperatures. Several HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed for the determination of Ropinirole and its impurities in bulk drug substances and pharmaceutical dosage forms. researchgate.netnih.govmdpi.com

Method development typically involves optimizing the stationary phase (e.g., C8 or C18 columns), mobile phase composition (often a mixture of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength (commonly 250 nm). nih.govresearchgate.net Validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. nih.govnih.gov For instance, a novel gradient reversed-phase HPLC method was developed for the quantitative determination of Ropinirole hydrochloride and its six impurities in pharmaceutical dosage forms, achieving separation on an Inertsil ODS-3V column. biotech-asia.orgresearchgate.net Another method utilized a Phenomenex Luna C8 stationary phase with a mobile phase of potassium phosphate (B84403) buffer and methanol (B129727) for estimating Ropinirole in extended-release tablets. nih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| μ-bondapack C18 (150x4.6 mm, 5μ) | Methanol: 0.1% Trifluoroacetic Acid (78:22 v/v) | 1.0 mL/min | UV at 250 nm | scispace.comnih.gov |

| Acquity UPLC BEH C8 | Acidic Buffer and Acetonitrile/Methanol | Not Specified | UV at 250 nm | researchgate.net |

| Phenomenex Luna C8 (250 X 4.6 mm, 5 μm) | Potassium Phosphate Buffer (pH 7.5): Methanol (25:75 v/v) | 1.0 mL/min | UV at 250 nm | nih.gov |

| Hypersil C18 (BDS) | 0.05 M Glacial Acetic Acid (pH 3): Acetonitrile (50:50 v/v) | 1.0 mL/min | UV at 250 nm | researchgate.net |

| Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) | Buffered Mobile Phase (Gradient) | Not Specified | Not Specified | biotech-asia.orgresearchgate.net |

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of polar and thermally sensitive compounds like this compound. The presence of the hydroxyl (-OH) group in its structure increases its polarity and reduces its volatility, making it unsuitable for direct injection into a GC system where high temperatures are required for vaporization. biotech-asia.org Thermal degradation of the analyte can occur in the heated injector port or on the column, leading to inaccurate quantification and the appearance of artifact peaks. scispace.commdpi.com

For GC-based analysis of such polar metabolites, a chemical derivatization step is typically necessary. biotech-asia.orgnih.gov Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. biotech-asia.orgchemrxiv.org Common derivatization techniques include silylation (e.g., using MSTFA) or acylation. nih.gov This process, however, adds complexity and potential variability to the analytical workflow. nih.gov Given the straightforward applicability of reversed-phase HPLC for polar analytes, it remains the overwhelmingly favored chromatographic technique for this compound and related substances. nih.gov

Mass Spectrometry (MS) Characterization and Quantification Approaches

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. It offers high sensitivity and specificity, enabling both structural confirmation and precise quantification at very low levels.

Tandem Mass Spectrometry (MS/MS) is indispensable for the definitive structural elucidation of metabolites and impurities. In an LC-MS/MS system, this compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1). Based on its molecular weight of 290.4 g/mol , the parent ion for this compound would have an m/z of 291.4. researchgate.netmdpi.com

This selected parent ion is then fragmented by collision-induced dissociation (CID) in a collision cell (Q2). The resulting product ions are analyzed in a second mass analyzer (Q3), generating a unique fragmentation pattern that serves as a structural fingerprint. For Ropinirole, a characteristic transition is m/z 261.2 → 114.2. For this compound, fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) and cleavage of the dipropylamino side chain, providing unequivocal identification and distinguishing it from other isomers.

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard method for achieving the highest level of accuracy and precision in quantitative analysis. The technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample to serve as an internal standard. For this compound, a deuterated analog, this compound-d4, is available for this purpose. researchgate.net

Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects during MS analysis. Any sample loss during extraction or analysis affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, highly accurate and precise absolute quantification can be achieved, effectively correcting for variations in sample preparation and instrument response.

Application in Quality Control and Impurity Profiling of Ropinirole Formulations

The control of impurities is a critical aspect of pharmaceutical quality assurance. This compound may be present in the final Ropinirole drug product as a process-related impurity arising from the manufacturing synthesis or as a degradation product formed during storage. researchgate.netnih.gov Regulatory guidelines require that impurities above a certain threshold be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the medication. nih.gov

Validated, stability-indicating analytical methods, primarily HPLC and UHPLC, are essential for this purpose. researchgate.netnih.gov A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities, allowing for an accurate assessment of the drug's stability. scispace.com These methods are used to perform impurity profiling on batches of Ropinirole drug substance and to conduct stability studies on the finished dosage forms. biotech-asia.orgresearchgate.net By monitoring the levels of this compound and other related substances, pharmaceutical manufacturers can ensure that their products meet the stringent specifications set by regulatory bodies like the European Pharmacopoeia (Ph. Eur.). researchgate.netnih.gov

Certification and Regulatory Aspects of this compound Reference Standards

The certification and regulatory oversight of pharmaceutical reference standards are fundamental to ensuring the quality, safety, and efficacy of drug products. For impurities such as this compound, a related compound of the active pharmaceutical ingredient (API) Ropinirole, robust and well-documented reference standards are critical for accurate identification, quantification, and control. pharmaffiliates.comsynthinkchemicals.com These standards serve as the benchmark in analytical testing, and their qualification is governed by a framework of international guidelines and pharmacopoeial requirements. pharmaffiliates.com

The regulatory landscape for reference standards is shaped by several key organizations and guidelines that ensure a harmonized approach to pharmaceutical quality. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), along with national and regional regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides guidance on the qualification of impurities. mriglobal.org Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are the primary sources for official, or primary, reference standards. pharmaffiliates.comgmpsop.com

This compound, as an impurity, is typically not available as a primary pharmacopoeial standard. sigmaaldrich.com Therefore, pharmaceutical manufacturers rely on non-pharmacopoeial standards, often referred to as secondary or working standards. pharmaffiliates.comgmpsop.com These standards must be of high purity and thoroughly characterized. mriglobal.org Their quality and purity are established by standardizing them against an official primary standard when available or through comprehensive analytical testing if no primary standard exists. mriglobal.orggmpsop.com

Table 1: Key Regulatory and Standard-Setting Bodies

| Organization | Role in Reference Standards and Impurity Control |

| United States Pharmacopeia (USP) | Provides official primary reference standards for APIs, excipients, and major impurities to ensure they meet quality and purity criteria. usp.org |

| European Pharmacopoeia (EP) | Issues official reference standards that are mandatory for compliance with EP monographs within its member states. pharmaffiliates.com |

| U.S. Food & Drug Administration (FDA) | Enforces quality standards for pharmaceuticals in the United States, reviewing impurity data in drug applications based on established guidelines. |

| European Medicines Agency (EMA) | Evaluates the quality of medicinal products in the European Union, including the control strategies for impurities like this compound. geneesmiddeleninformatiebank.nl |

| International Council for Harmonisation (ICH) | Develops globally recognized guidelines (e.g., Q3A/B on impurities) that define thresholds for reporting, identification, and qualification of impurities. synthinkchemicals.commriglobal.org |

The certification of a this compound reference standard is documented through a comprehensive Certificate of Analysis (CoA). synthinkchemicals.commriglobal.org This document is essential for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), and for use in quality control (QC) applications. synzeal.com The CoA provides detailed evidence of the material's identity, purity, and characterization. synthinkchemicals.com Suppliers of this compound reference standards provide extensive analytical data to comply with regulatory guidelines. synzeal.comallmpus.com

A crucial regulatory consideration is the establishment of acceptable limits for impurities in the final drug product. In a public assessment report for a Ropinirole product, the EMA noted that the end-of-shelf-life specification limit for hydroxymethyl-ropinirole (identified as SB-270341) was justified based on ICH qualification thresholds. geneesmiddeleninformatiebank.nl This highlights the direct regulatory scrutiny applied to this specific impurity and the necessity of having an accurate reference standard to monitor its levels.

The analytical data package accompanying a certified reference standard for this compound is extensive, confirming its structural integrity and purity.

Table 2: Typical Analytical Data in a Certificate of Analysis for this compound

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and quantifies other related impurities. allmpus.com |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides structural information by analyzing the mass-to-charge ratio of the molecule. synthinkchemicals.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Provides definitive structural elucidation by mapping the hydrogen and carbon atoms within the molecule. synthinkchemicals.comallmpus.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, confirming its chemical identity. allmpus.com |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, often used to determine levels of residual solvents or water. allmpus.com |

Advanced Research Topics and Future Directions in N Hydroxymethyl Ropinirole Studies

Elucidation of Enzyme Kinetics and Mechanism of N-Hydroxylation

The formation of N-Hydroxymethyl Ropinirole (B1195838) is a result of N-hydroxylation, a metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov In humans, the principal enzyme responsible for ropinirole metabolism is CYP1A2. nih.gov The elucidation of the specific enzyme kinetics of N-hydroxylation is crucial for understanding the rate and extent of N-Hydroxymethyl Ropinirole formation.

Future research should focus on in vitro studies using human liver microsomes or recombinant CYP1A2 enzymes to precisely measure the kinetic parameters of N-hydroxymethylation of ropinirole. Such studies would provide valuable data for predicting the metabolic fate of ropinirole under various physiological and pathological conditions.

In Silico Modeling and Computational Chemistry in Predicting Metabolic Fate

In silico modeling and computational chemistry are increasingly valuable tools in predicting the metabolic fate of drugs, including the formation of metabolites like this compound. nih.gov These computational approaches can simulate the interaction between a drug molecule and a metabolizing enzyme, providing insights into the likelihood and potential sites of metabolism.

Molecular docking studies, for instance, can predict the binding affinity and orientation of ropinirole within the active site of CYP1A2. nih.gov By analyzing the proximity and reactivity of different atoms in the ropinirole molecule to the catalytic center of the enzyme, these models can help predict the formation of various metabolites, including N-hydroxymethylated derivatives.

Investigation of Interspecies Differences in this compound Formation

Significant interspecies differences in drug metabolism are a well-documented phenomenon, and this variability likely extends to the formation of this compound. longdom.org Understanding these differences is critical for the accurate extrapolation of preclinical animal data to humans.

For example, while CYP1A2 is the primary enzyme for ropinirole metabolism in humans, studies in dogs have shown that several canine CYP isoforms contribute to its clearance. nih.govnih.gov In rats, the main metabolic pathway is hydroxylation of the aromatic ring, whereas in mice, monkeys, and humans, N-depropylation is the major route. researchgate.net

Future research should involve comparative in vitro studies using liver microsomes from different species (e.g., human, monkey, dog, rat, mouse) to quantify the formation of this compound. This would provide a clearer picture of the interspecies variability in this specific metabolic pathway and improve the predictive value of preclinical species in the development of ropinirole and related compounds.

Table 1: Major Metabolic Pathways of Ropinirole in Different Species

| Species | Major Metabolic Pathway | Primary Metabolizing Enzymes |

| Human | N-despropylation | CYP1A2 nih.gov |

| Monkey | N-depropylation | Not specified |

| Dog | Dealkylation and 7-hydroxylation | CYP2B11, CYP2C21, CYP2D15, CYP1A2, CYP1A1 nih.gov |

| Rat | Aromatic hydroxylation | Not specified |

| Mouse | N-depropylation | Not specified |

Role of this compound in Broader Pharmacokinetic-Pharmacodynamic Relationships of Ropinirole

Future research should focus on synthesizing and isolating this compound to evaluate its pharmacological activity at dopamine (B1211576) receptors and other potential targets. Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) models could be developed to explore the potential contribution of this compound to the clinical effects of ropinirole. nih.gov These models can help to quantify the relationship between drug and metabolite concentrations and the observed therapeutic and adverse effects.

Development of Novel Biosensors for Metabolite Monitoring in Research Settings

The development of novel biosensors for the real-time monitoring of drug metabolites like this compound in research settings could revolutionize our understanding of its formation and disposition. nih.gov Electrochemical biosensors, for example, offer a rapid and sensitive method for detecting specific molecules in biological samples. ias.ac.in

While electrochemical methods have been developed for the determination of ropinirole itself, the development of biosensors specifically for its metabolites is a promising area for future research. ias.ac.inresearchgate.net Such biosensors could be based on enzymes that specifically interact with this compound or on other recognition elements like aptamers or molecularly imprinted polymers.

These biosensors could be used in in vitro metabolism studies to continuously monitor the formation of this compound, providing dynamic data that is not easily obtainable with traditional analytical methods. In a research context, they could also potentially be used for in vivo monitoring in animal models, offering real-time insights into the pharmacokinetics of this specific metabolite. The advancement of analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will also play a crucial role in the characterization and quantification of this compound. nih.govalwsci.com

Q & A

Q. What are the recommended synthesis routes for N-Hydroxy Ropinirole HCl, and how are impurities monitored?

N-Hydroxy Ropinirole HCl is synthesized via chemical modification of ropinirole, a dopamine agonist. Impurity profiling requires capillary zone electrophoresis (CZE) or high-performance liquid chromatography (HPLC) to detect adulterants like 3-oxo ropinirole. For example, CZE can resolve dissociation constants of ropinirole derivatives, ensuring structural fidelity .

Q. Which analytical methods are validated for quantifying N-Hydroxy Ropinirole HCl in preclinical studies?

Reverse-phase HPLC (RP-HPLC) with a 4.6-mm × 7.5-cm L1 column (3.5-µm packing) is widely used. Key parameters include a flow rate of 1.5 mL/min, injection volume of 50 µL, and UV detection at 225 nm. System suitability requires a tailing factor ≤1.5 and relative standard deviation (RSD) ≤2.0% for precision .

Q. What safety protocols are critical when handling N-Hydroxy Ropinirole HCl in laboratory settings?

The compound is classified under GHS Category 2 for skin/eye irritation and Category 4 for acute toxicity. Researchers must use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or dermal exposure. Toxicity data (e.g., LD50) are limited, necessitating conservative risk management .

Q. How are in vitro drug release profiles assessed for N-Hydroxy Ropinirole HCl formulations?

Transdermal films are evaluated using Franz diffusion cells with synthetic membranes, while oral formulations (e.g., SNEDDS) employ dissolution apparatuses in pH-adjusted media. Stability studies at 45°C ± 2°C and 75% ± 5% RH for 3–6 months validate shelf-life .

Q. What preclinical reporting standards apply to N-Hydroxy Ropinirole HCl studies?

NIH guidelines mandate detailed descriptions of animal models, dosing regimens, and statistical methods (e.g., ANOVA for inter-group comparisons). Journals require adherence to checklists for experimental replication, including randomization and blinding protocols .

Advanced Research Questions

Q. How do in vivo models address the neuroprotective potential of N-Hydroxy Ropinirole HCl in ALS?

iPSC-derived motor neurons from ALS patients are used to assess phenotypes like neurite regression and stress granule formation. A double-blind, placebo-controlled trial (Keio University) demonstrated ropinirole’s feasibility in delaying disease progression, with Bayesian analysis confirming posterior probabilities >95% for efficacy .

Q. How to resolve contradictions in efficacy data between Parkinson’s disease and restless legs syndrome (RLS) studies?

Ropinirole’s efficacy in Parkinson’s (e.g., motor fluctuation reduction) contrasts with its RLS application (IRLS score improvement). Meta-analyses should stratify outcomes by receptor affinity (D3 vs. D2) and dosing schedules (nocturnal vs. daytime administration) .

Q. What formulation challenges arise when optimizing N-Hydroxy Ropinirole HCl for transdermal delivery?

Critical parameters include polymer selection (e.g., HPMC for adhesion), plasticizer concentration, and drug-loading uniformity. Factorial studies using Design of Experiments (DoE) identify interactions between variables like solvent evaporation rate and film flexibility .

Q. Which statistical approaches are optimal for analyzing dopamine agonist effects on cognitive inhibition?

Hierarchical Drift Diffusion Modeling (HDDM) compares proactive vs. reactive inhibition under ropinirole treatment. Bayesian methods quantify posterior distributions for parameters like response delay effect (RDE), while frequentist tests (paired t-tests) validate significance (p < 0.05) .

Q. How to design a double-blind clinical trial for N-Hydroxy Ropinirole HCl in neurodegenerative disorders?

Protocols must include stratified randomization, placebo controls, and validated endpoints (e.g., UPDRS for Parkinson’s). An independent data monitoring committee ensures ethical compliance, and crossover designs mitigate inter-patient variability .

Q. What stability-indicating methods detect degradation products in N-Hydroxy Ropinirole HCl under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with RP-HPLC or LC-MS identify impurities. A stability-indicating method validated per ICH Q2(R1) guidelines ensures specificity and linearity (R² > 0.995) across 50–150% concentration ranges .

Q. How can bioavailability of N-Hydroxy Ropinirole HCl be enhanced in oral formulations?

Self-nanoemulsifying drug delivery systems (SNEDDS) with Labrasol and Transcutol HP increase solubility. In vitro-in vivo correlation (IVIVC) models predict absorption profiles using dissolution data and pharmacokinetic parameters (Cmax, AUC) .

Q. What mechanisms underlie N-Hydroxy Ropinirole HCl’s interaction with dopamine receptors in neuroprotection?

Radioligand binding assays quantify D3 receptor affinity (Ki values), while siRNA knockdown in neuronal cultures clarifies downstream pathways (e.g., mTOR inhibition). Comparative studies with pramipexole isolate structure-activity relationships .

Q. How to assess drug-drug interaction risks for N-Hydroxy Ropinirole HCl in polypharmacy scenarios?

CYP450 inhibition assays (e.g., CYP1A2, CYP3A4) and physiologically based pharmacokinetic (PBPK) modeling predict metabolic interactions. Clinical studies measure plasma concentration changes when co-administered with levodopa or MAO-B inhibitors .

Q. What strategies improve reproducibility of N-Hydroxy Ropinirole HCl preclinical studies?

Adherence to ARRIVE guidelines ensures transparent reporting of sample sizes, exclusion criteria, and raw data deposition. Multi-center collaborations reduce batch effects, and pre-registered protocols minimize outcome reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.